Product packaging for Rhodamine WT(Cat. No.:CAS No. 37299-86-8)

Rhodamine WT

Cat. No.: B1214824
CAS No.: 37299-86-8
M. Wt: 567 g/mol
InChI Key: NRZDMKVYRRMFRR-UHFFFAOYSA-L
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Description

Rhodamine WT is a specialized xanthene fluorescent dye specifically formulated for hydrological tracing applications . As a water-soluble compound, it is designed for investigating flow paths, transport dynamics, and mixing processes in diverse aquatic environments, including surface waters, groundwater, and engineered systems . Its core value lies in its high detectability, stability, and relative environmental safety compared to other tracer dyes, making it a preferred choice for field and research applications . The mechanism of action is based on fluorescence. This compound absorbs light at a peak wavelength of approximately 558 nm (green) and emits light at a peak wavelength of around 583 nm (red) . This Stokes shift allows it to be detected with high sensitivity in situ using field fluorometers, which measure the emitted fluorescent signal that is directly proportional to the dye's concentration, even at ultra-low levels in the parts-per-billion (ppb) range . This permits researchers to track the dye plume over extensive distances and time periods . Key research applications include conducting Time-of-Travel (TOT) studies in rivers and streams , modeling hydraulic connectivity and dispersion , tracing pollutant pathways for source identification and emergency response , mapping combined sewer overflows (CSOs) , characterizing reservoir circulation and stratification , and studying wastewater retention in wetlands . Its use is supported by standardized protocols from agencies like the US EPA . Ecotoxicological assessments indicate that this compound demonstrates significantly lower toxicity to aquatic organisms (including algae Raphidocelis subcapitata, crustaceans Daphnia magna, and zebrafish Danio rerio embryos) compared to Rhodamine B, with no statistically significant effects observed at the highest tested concentrations . It is recognized as safe for humans, wildlife, and plant life in the low concentrations typical for tracer studies . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or personal use. Proper handling and disposal procedures must be followed in accordance with local regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H29N2O5.Cl. 2Na<br>C29H29ClN2Na2O5 B1214824 Rhodamine WT CAS No. 37299-86-8

Properties

IUPAC Name

disodium;4-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzene-1,3-dicarboxylate;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O5.ClH.2Na/c1-5-30(6-2)19-10-13-22-25(16-19)36-26-17-20(31(7-3)8-4)11-14-23(26)27(22)21-12-9-18(28(32)33)15-24(21)29(34)35;;;/h9-17H,5-8H2,1-4H3,(H-,32,33,34,35);1H;;/q;;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRZDMKVYRRMFRR-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N2O5.Cl. 2Na, C29H29ClN2Na2O5
Record name RHODAMINE WT
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DSSTOX Substance ID

DTXSID90912345
Record name Rhodamine WT
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Molecular Weight

567.0 g/mol
Source PubChem
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Physical Description

DARK POWDER.
Record name RHODAMINE WT
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Solubility

In water, 18-22%, Solubility in water: good
Record name Rhodamine WT
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Record name RHODAMINE WT
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Color/Form

Dark powder

CAS No.

37299-86-8
Record name Rhodamine WT
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Record name Rhodamine WT
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Record name Xanthylium, 9-(2,4-dicarboxyphenyl)-3,6-bis(diethylamino)-, chloride, sodium salt (1:1:2)
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Record name Rhodamine WT
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Record name RHODAMINE WT
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Preparation Methods

Liquid-Liquid Extraction and Crystallization

Post-condensation, the crude product undergoes liquid-liquid extraction to remove unreacted precursors. In EP0468821A1, the organic layer is separated and mixed with 4.5% sulfuric acid, followed by agitation and phase separation. The aqueous phase is then treated with hydrochloric acid (35%) and sodium chloride to induce crystallization. This step achieves a purity of >98%, as confirmed by high-performance liquid chromatography (HPLC).

Chromatographic Purification

The Royal Society of Chemistry’s protocol emphasizes HPLC for isolating sulfonated rhodamine derivatives. Using a Kinetex EVO C-18 column with a gradient of acetonitrile (0–40%) in triethylamine buffer, impurities such as unreacted aminophenols are removed. This method is particularly effective for rhodamines functionalized with sulfonic acid groups, which exhibit enhanced water solubility.

Reaction Optimization and Yield Analysis

Table 1 summarizes key reaction parameters and yields from peer-reviewed methods:

MethodSolventTemperature (°C)CatalystYield (%)Source
Condensationo-dichlorobenzene90–100POCl₃95.0
Regioselective couplingDMSO60–80Oxalyl chloride82.5
Sulfonation1,2-dichloroethane60TMS-PPA57.0

Higher yields in condensation reactions are attributed to the use of high-boiling-point solvents, which prevent premature precipitation. Conversely, sulfonation methods yield lower quantities due to side reactions with water, necessitating strict anhydrous conditions .

Chemical Reactions Analysis

Types of Reactions: Rhodamine WT undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tracer Studies

Water Movement and Exchange Patterns

Rhodamine WT has been extensively used as a tracer in hydrological studies to quantify water movement and exchange patterns in aquatic systems. Its high detectability allows researchers to track the dispersion of water in rivers, lakes, and reservoirs. The dye's low toxicity to aquatic life makes it suitable for such applications without significant ecological impact.

  • Case Study: Herbicide Application Simulation
    The U.S. Army Engineer Research and Development Center has employed this compound to simulate herbicide applications in large hydrodynamic systems. By linking water exchange processes with herbicide selection and application rates, RWT has improved the effectiveness of submersed herbicide treatments while minimizing exposure to non-target vegetation .

Dissipation Studies

Research conducted in various environments has shown how this compound behaves under different conditions. For instance, a study in the Tahoe Keys demonstrated the dye's movement and dissipation across multiple sites, providing insights into its environmental fate and transport dynamics .

Ecotoxicological Assessments

Toxicity Testing

This compound is recognized for its relatively low toxicity compared to other rhodamine dyes, such as Rhodamine B. Comprehensive ecotoxicity studies have assessed its impact on various aquatic organisms. For example, tests indicate that even at high concentrations (up to 200 mg/L), this compound did not show statistically significant effects on algae, crustaceans, or fish embryos .

  • Comparison of Toxicity
    DyeEC50 (mg/L)LC50 (mg/L)
    Rhodamine B14 - 24Not specified
    This compound>200>1698

This data underscores the importance of establishing threshold limit values for safe use in tracer studies to protect aquatic ecosystems .

Environmental Monitoring

Water Quality Assessment

This compound is increasingly utilized for monitoring water quality in both freshwater and marine environments. Its fluorescent properties allow for real-time tracking of contaminants and pollutants, making it an effective tool for environmental scientists.

  • Application in Wastewater Management
    The dye has been approved for use in potable water systems in the United States and is often employed in wastewater treatment processes to assess flow patterns and identify potential contamination sources .

Innovative Applications

Medical Research

Recent studies have explored the potential of this compound in medical applications, particularly concerning its surface-active properties that may aid in reducing lung injury during mechanical ventilation treatments for acute respiratory distress syndrome. The dye's ability to lower surface tension could facilitate better gas exchange in flooded alveoli .

Mechanism of Action

Rhodamine WT exerts its effects through its strong fluorescence properties. The dye absorbs light at specific wavelengths and emits fluorescence, which can be detected and measured. This fluorescence is due to the xanthene ring structure, which allows for efficient energy absorption and emission. The molecular targets and pathways involved include interactions with various biological molecules, making it a versatile tool in bioimaging and diagnostics .

Comparison with Similar Compounds

Rhodamine B

Property Rhodamine WT Rhodamine B
Chemical Structure Mixture of meta and para isomers with carboxyl groups Single structure with ethylamine substituents
Phytotoxicity Non-phytotoxic; safe for seed treatments and in-furrow applications Phytotoxic unless mitigated (e.g., grown in sand:perlite media)
Environmental Use Hydrological tracing with moderate sorption Photocatalysis (e.g., degradation studies with PANI/RGO composites)
Fluorescence Stable under light exposure; used for light distribution mapping Higher fluorescence intensity but faster photodegradation

Key Difference : RWT’s isomer-driven sorption contrasts with Rhodamine B’s uniform structure, making the latter less reliable for conservative transport studies but more suitable for controlled laboratory applications.

Rhodamine 123

Property This compound Rhodamine 123
Application Environmental tracing Cellular studies (P-glycoprotein substrate)
Behavior in Biology Not used in biological efflux assays Accumulation inversely correlates with P-gp activity; used in Alzheimer’s research
Sensitivity Insensitive to pH changes Fluorescence unaffected by pH, enabling stable intracellular tracking

Key Difference : Rhodamine 123’s role in biomedical research (e.g., neurodegenerative disease models ) is distinct from RWT’s environmental focus.

Sulforhodamine B

Property This compound Sulforhodamine B
Phytotoxicity Non-phytotoxic Non-phytotoxic
Fluorescence Used for hydraulic parameter quantification Applied in cytotoxicity assays (unrelated to RWT’s hydrological use)

Key Difference: Both are non-phytotoxic, but Sulforhodamine B lacks the dual-isomer complexity of RWT, simplifying its use in controlled lab environments.

Other Tracers

  • Fluorescein :
    • Degrades faster under light than RWT, limiting long-term environmental studies .
    • Less sensitive to sorption but requires frequent recalibration .
  • Lithium Chloride :
    • Conservative tracer with near-complete recovery in wetlands .
    • Lacks fluorescence, necessitating ion-selective detection methods .

Critical Research Findings

  • Isomer Impact : RWT’s meta isomer sorbs strongly via hydrophobic exclusion and electrostatic interactions, reducing tracer mass recovery in groundwater by up to 50% .
  • Hydrological Models : RWT’s early tracer profile (before sorption dominates) reliably estimates traveltime, but tail data misrepresent hyporheic storage .
  • Agricultural Utility: RWT’s non-phytotoxicity enables innovative crop-weed detection systems via fluorescence imaging .

Data Tables

Table 1. Fluorescence Properties

Compound Peak Emission (nm) Detection Limit (μg·L⁻¹) Photodegradation Rate
This compound 580 0.01 Slow
Rhodamine B 575 0.05 Moderate
Fluorescein 515 0.10 Fast

Table 2. Sorption Behavior in Subsurface Media

Compound Sorption Potential Key Mechanism Conservative?
This compound High (meta isomer) Hydrophobic/electrostatic interactions No
Lithium Chloride Low N/A Yes
Para Isomer (RWT) Low Minimal interaction Yes

Biological Activity

Rhodamine WT (RWT) is a synthetic fluorescent dye belonging to the xanthene family, primarily used as a tracer in hydrological studies and various biological applications. Its unique properties, including high solubility in water and strong fluorescence, make it valuable for tracking the movement of water and contaminants in environmental studies. This article delves into the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and applications in research.

Chemical Structure and Properties

This compound is characterized by its xanthene core structure, which allows for effective fluorescence under UV light. It exists in two isomeric forms that exhibit different sorption and emission characteristics, impacting its behavior in biological systems and environmental applications .

1. P-glycoprotein Interaction

Recent studies have highlighted the interaction of Rhodamine derivatives with P-glycoprotein (P-gp), a crucial efflux transporter involved in drug resistance. This compound has been shown to inhibit P-gp-mediated transport, which is significant in pharmacology as it can affect the bioavailability of co-administered drugs. The ATPase activity of P-gp can be modulated by this compound, indicating its potential role as a modulator in multidrug resistance scenarios .

2. Fluorescence-Based Applications

Due to its fluorescent properties, this compound is extensively used in biological imaging and environmental monitoring. It serves as a tracer in water studies to determine flow characteristics and dispersion patterns, thus providing insights into aquatic ecosystems .

Toxicity Profiles

The toxicity of this compound has been assessed through various ecotoxicological studies. Notably:

  • Aquatic Toxicity : In standardized tests, this compound displayed low toxicity to several aquatic organisms, including algae and crustaceans. The effective concentration (EC50) and lethal concentration (LC50) values were significantly higher than those for other rhodamine derivatives like Rhodamine B, suggesting that RWT poses less risk to aquatic life .
  • Behavioral Effects : Exposure to RWT resulted in observable behavioral changes in organisms such as Daphnia magna, where escape behavior was noted even at low concentrations (0.1 mg/L). However, no significant mortality was recorded at concentrations up to 200 mg/L .

1. Tracer Studies in Hydrology

This compound has been utilized effectively in tracer studies to monitor water movement and contamination spread. For instance, a study conducted by the Alabama Department of Environmental Management employed RWT to analyze the dispersion of pollutants in Big Wills Creek. The results demonstrated RWT's efficacy as a reliable tracer due to its distinct fluorescence properties .

2. Subsurface Transport Studies

Research investigating the transport behavior of this compound in subsurface environments revealed that its two isomers exhibited different sorption characteristics. This finding is critical for accurately interpreting tracer studies and understanding groundwater flow dynamics .

Comparative Toxicity Table

CompoundEC50 (mg/L)LC50 (mg/L)Organism Type
This compound>200>1698Daphnia magna
Rhodamine B14-24<100Various aquatic organisms

Q & A

Q. What factors influence Rhodamine WT adsorption in subsurface environments, and how can they be controlled experimentally?

this compound adsorption is influenced by pH, ionic strength, organic matter content, and clay minerals . For instance, adsorption increases under acidic conditions (pH ~3) due to its ionogenic nature (pKa = 5.1) and electrostatic interactions with negatively charged soil particles . Organic matter enhances adsorption, with a reported organic carbon-normalized adsorption coefficient (Koc) of 4,720 mL/g in glacial till soils . To control these factors:

  • Adjust solution pH to near-neutral conditions to minimize electrostatic sorption.
  • Pre-treat soil samples to remove organic matter if studying mineral-specific adsorption.
  • Use batch/column experiments with controlled ionic compositions (e.g., Ca²⁺ vs. Na⁺) to quantify cation effects .

Q. Is this compound a conservative tracer in groundwater studies?

this compound is often nonconservative due to sorption of its meta isomer, which exhibits stronger interactions with subsurface media compared to the para isomer . While earlier studies labeled it as conservative , field and column experiments show sorptive losses up to 50% (when only one isomer is detected) and chromatographic separation of isomers, leading to concentration measurement errors (~7.8%) . For conservative tracing, use pure para isomer or pair this compound with a truly conservative tracer (e.g., chloride) to quantify sorptive losses .

Q. What are the ecological safety thresholds for this compound in field studies?

The maximum recommended concentration is 2 mg/L to avoid acute toxicity . Concentrations ≤910 µg/L pose minimal risk to aquatic life in intermittent discharges (e.g., stream tracers) . Always conduct site-specific toxicity assessments, as adsorption reduces bioavailable concentrations in organic-rich sediments .

Advanced Research Questions

Q. How do this compound’s structural isomers affect transport modeling in porous media?

this compound consists of two isomers (meta and para) with distinct sorption properties. The meta isomer sorbs more strongly due to its molecular geometry, enabling hydrophobic interactions and surface complexation with Fe/Al oxides . During transport, isomers chromatographically separate, producing biphasic breakthrough curves (e.g., plateau at C/C0 ≈ 0.5) . To model this:

  • Use a two-solute, two-site nonequilibrium model for short-term experiments .
  • For long-term studies, incorporate Freundlich isotherms or meta-isomer-specific retardation factors .

Q. How can fluorometric calibration protocols account for isomer-specific emission spectra?

this compound’s isomers have distinct emission spectra, causing fluorometer calibration errors when their ratio changes during transport . To mitigate this:

  • Pre-separate isomers via HPLC and calibrate fluorometers for each isomer individually .
  • Use spectral unmixing algorithms to deconvolve overlapping fluorescence signals in mixed-isomer samples .

Q. What experimental designs differentiate aquifer heterogeneity from isomer effects in breakthrough curves?

  • Conduct controlled column experiments with pure isomer injections to establish baseline breakthrough profiles .
  • Compare tracer tests using this compound and a conservative dye (e.g., fluorescein): overlapping peaks suggest heterogeneity, while delayed meta-isomer peaks indicate chromatographic separation .

Q. Can this compound isomers serve as coupled tracers to estimate hydraulic and contaminant transport parameters?

Yes. The para isomer’s near-conservative behavior can estimate hydraulic conductivity, while the meta isomer’s sorption mimics contaminant retardation . This dual-tracer approach requires:

  • Isomer-specific calibration of detection equipment.
  • Models that simultaneously solve for advection-dispersion and isomer-specific sorption .

Methodological Recommendations

  • For transient storage studies : Focus on early breakthrough data (<50% C/C0) to quantify hyporheic exchange, as later data are skewed by sorption .
  • In stream tracer tests : Use this compound qualitatively for large-scale hydrodynamic characterization, avoiding quantitative analysis of long tails .
  • Batch/column experiments : Always report soil organic carbon content, pH, and ionic composition to enable cross-study comparisons .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rhodamine WT
Reactant of Route 2
Rhodamine WT

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